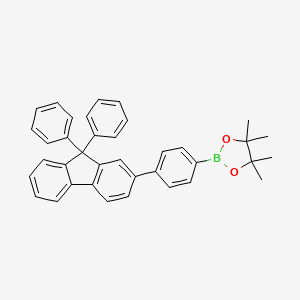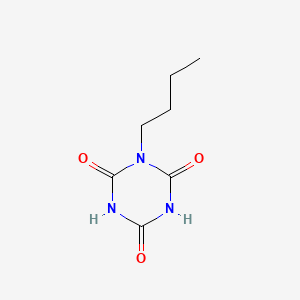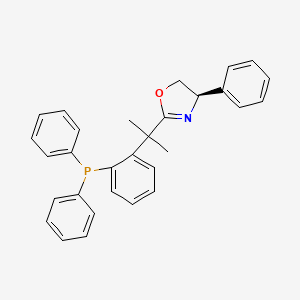![molecular formula C30H20ClN B8263286 9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4’‘-Chloro-[1,1’:4’,1’‘-terphenyl]-4-yl)-9H-carbazole is an organic compound that features a carbazole core substituted with a 4’‘-chloro-[1,1’:4’,1’'-terphenyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole typically involves multiple steps. One common method is the Ullmann coupling reaction, which is used to form carbon-carbon bonds between aryl halides and aryl amines. The reaction is carried out in the presence of a copper catalyst and a base, such as potassium carbonate, under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aryl chloride group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced aryl chloride derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science:
Biological Studies: The compound’s structural features make it a candidate for studying interactions with biological macromolecules and potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole involves its interaction with specific molecular targets. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-carbaldehyde
- 4,4’‘-Dichloro-1,1’:4’,1’'-terphenyl
- 1,1’:4’,1’'-Terphenyl
Uniqueness
Compared to similar compounds, 9-(4’‘-Chloro-[1,1’:4’,1’'-terphenyl]-4-yl)-9H-carbazole stands out due to its carbazole core, which imparts unique electronic properties and potential for diverse applications in organic electronics and materials science .
Properties
IUPAC Name |
9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20ClN/c31-25-17-13-23(14-18-25)21-9-11-22(12-10-21)24-15-19-26(20-16-24)32-29-7-3-1-5-27(29)28-6-2-4-8-30(28)32/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMYIQGDXSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
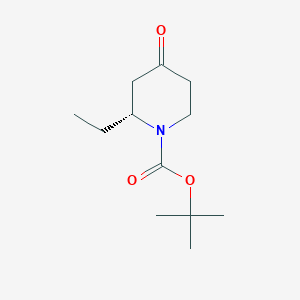
![4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B8263230.png)
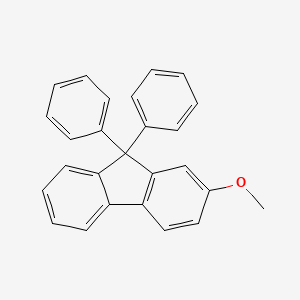
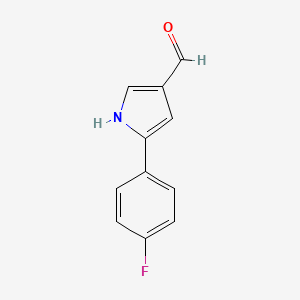

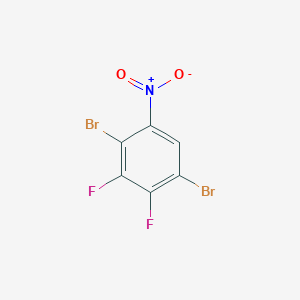


![9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene](/img/structure/B8263263.png)
![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
